molecular formula C10H12O2 B8733260 2-Hydroxy-3,4,6-trimethylbenzaldehyde

2-Hydroxy-3,4,6-trimethylbenzaldehyde

Cat. No.: B8733260
M. Wt: 164.20 g/mol
InChI Key: HMDZYDQJTVRBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3,4,6-trimethylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-hydroxy-3,4,6-trimethylbenzaldehyde

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(5-11)10(12)8(6)3/h4-5,12H,1-3H3

InChI Key

HMDZYDQJTVRBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)O)C=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,3,5-trimethylphenol (13.6 g, 100 mmol,) in dichloromethane (20 mL) was ice-cooled, titanium tetrachloride (41.7 g, 220 mmol) was added dropwise over 0.5 hr under nitrogen atmosphere, and the reaction mixture was stirred for 1 hr. Dichloromethyl methyl ether (11.5 g, 100 mmol) was added dropwise, and the mixture was further stirred for 6 hr. The reaction mixture was treated with saturated aqueous ammonium chloride solution, and extracted with dichloromethane. The extract was washed successively with diluted hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-50:50) to give the title compound (6.58 g, yield 40%) as pale-brown crystals.
Quantity
13.6 g
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reactant
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11.5 g
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reactant
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0 (± 1) mol
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reactant
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20 mL
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solvent
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Quantity
41.7 g
Type
catalyst
Reaction Step Five
Yield
40%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2,3,5-trimethylphenol (11.2 g, 82.0 mmoles) in 400 mL of acetonitrile was added paraformaldehyde (17.2 g, 574 mmoles), anhydrous MgCl2 (11.7 g, 123 mmoles), and TEA (43 mL 31 g, 308 mmoles). The mixture was refluxed for 6 h with stirring. After cooling, the mixture was partially concentrated, water added, and the mixture acidified with dilute aqueous HCl. The mixture was extracted with three times with Et2O, the combined organic extracts washed with brine, dried over Na2SO4, filtered, and concentrated. Chromatography of the residue over silica gel using DCM as eluent gave 6-hydroxy-2,4,5-trimethylbenzaldehyde, 8.8 g, as an oil.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
17.2 g
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reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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